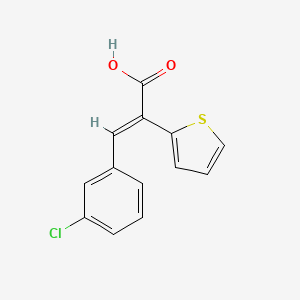

3-(3-Chlorophenyl)-2-(thiophen-2-yl)prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 3-(3-Chlorophenyl)-2-(thiophen-2-yl)prop-2-enoic acid, is a chlorinated aromatic compound that has been the subject of various studies due to its interesting properties and potential applications. While the exact compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, providing insights into the behavior of such molecules.

Synthesis Analysis

The synthesis of related compounds involves regiospecific reactions and careful characterization to confirm the structure of the synthesized molecules. For instance, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester was found to be regiospecific, with single-crystal X-ray analysis being crucial for unambiguous structure determination . Similarly, the synthesis of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid involved various techniques such as FT-IR and NMR to confirm the formation of the compound .

Molecular Structure Analysis

The molecular structure of these chlorinated aromatic compounds is often stabilized by intramolecular hydrogen bonds, as seen in the case of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid . The crystal structure of 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one revealed that the rings in the molecule are planar, with significant dihedral angles contributing to the overall molecular conformation .

Chemical Reactions Analysis

The reactivity of these compounds can be inferred from their molecular structures and the presence of functional groups. For example, the carboxylic acid group in 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid forms hydrogen-bonded dimers, which is typical for such groups in the solid state . The presence of such reactive groups suggests that these compounds could participate in further chemical reactions, potentially leading to the formation of polymers or other complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The conformational behavior and structural stability of (2E)-3-(3-chlorophenyl)prop-2-enoic anhydride, for example, were investigated using density functional theory, revealing insights into the vibrational wavenumbers and corresponding vibrational assignments . The first hyperpolarizability of this compound was calculated to be significantly higher than that of standard nonlinear optical (NLO) material, indicating its potential for future studies in NLO properties . Additionally, the crystal packing and intermolecular interactions, such as π-π interactions and hydrogen bonding, play a crucial role in determining the physical properties of these compounds .

Scientific Research Applications

Photoalignment of Nematic Liquid Crystals

One significant application of derivatives from this compound is in the development of materials for the photoalignment of nematic liquid crystals, which are essential for liquid crystal displays (LCDs). Hegde et al. (2013) found that azo-containing thiophene-based prop-2-enoates, related to our compound of interest, promote excellent photoalignment in commercial nematic liquid crystals. This study highlights the material's potential in LCD technology, particularly influenced by the number and disposition of fluoro-substituents and the thiophene moiety's position (Hegde, Rasha Ata Alla, Matharu, & Komitov, 2013).

Nonlinear Optical Properties

The compound has also been investigated for its nonlinear optical (NLO) properties, which are critical for various photonic applications. Mary et al. (2014) conducted a molecular conformational analysis, vibrational spectra, NBO analysis, and first hyperpolarizability study based on density functional theory calculations. The research revealed that the compound exhibits significant NLO properties, making it an attractive candidate for future studies in this field (Mary, Raju, Panicker, Al‐Saadi, & Thiemann, 2014).

Antimicrobial Agents

Patel and Patel (2017) synthesized derivatives from a similar compound, evaluating their antibacterial and antifungal activities. Their findings suggest the potential for developing novel antimicrobial agents from this class of compounds, demonstrating significant activity against various bacterial and fungal strains (Patel & Patel, 2017).

Solar Cell Applications

Robson et al. (2013) explored the use of donor-acceptor organic dyes, closely related to our compound, in dye-sensitized solar cells. The study compared two dyes, emphasizing the influence of heteroatom changes within the donor unit on the solar cell's efficiency. Such insights are vital for designing more efficient solar cells (Robson, Hu, Meyer, & Berlinguette, 2013).

Luminescent Molecular Crystals

Zhestkij et al. (2021) reported the synthesis of luminescent molecular crystals based on a derivative of the compound, exhibiting highly stable photoluminescence. This work underlines the compound's relevance in creating materials with stable luminescent properties for potential use in optoelectronic devices (Zhestkij, Gunina, Fisenko, Rubtsov, Shipilovskikh, Milichko, & Shipilovskikh, 2021).

properties

IUPAC Name |

(Z)-3-(3-chlorophenyl)-2-thiophen-2-ylprop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2S/c14-10-4-1-3-9(7-10)8-11(13(15)16)12-5-2-6-17-12/h1-8H,(H,15,16)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSZVSZONHQZQF-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=C(C2=CC=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=C(\C2=CC=CS2)/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chlorophenyl)-2-(thiophen-2-yl)prop-2-enoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2508161.png)

![N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide](/img/structure/B2508162.png)

![8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2508164.png)

![ethyl 4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2508172.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2508173.png)

![[4-(Trifluoromethyl)thiophen-2-YL]boronic acid](/img/structure/B2508174.png)

![N-benzyl-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2508176.png)

![N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2508178.png)

![Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2508181.png)